Cas no 1038-66-0 (4,4'-Diaminooctafluorobiphenyl)

4,4'-Diaminooctafluorobiphenyl structure
1038-66-0 structure
Nome del prodotto:4,4'-Diaminooctafluorobiphenyl
Numero CAS:1038-66-0
MF:C12H4F8N2
MW:328.16079044342
MDL:MFCD00007646
CID:174997
PubChem ID:87568110

4,4'-Diaminooctafluorobiphenyl Proprietà chimiche e fisiche

Nomi e identificatori

    • [1,1'-Biphenyl]-4,4'-diamine,2,2',3,3',5,5',6,6'-octafluoro-
    • 4-(4-amino-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluoroaniline
    • 4,4’-Diaminooctafluorobiphenyl
    • 4,4'-Diaminooctafluorobiphenyl
    • 2,2',3,3',5,5',6,6'-Octafluorobenzidine
    • 2,2',3,3',5,5',6,6'-octafluoro-biphenyl-4,4'-diamine
    • 4,4'-diamino-2,2',3,3',5,5',6,6'-octafluorobiphenyl
    • 4,4'-Diaminoctafluorobiphenyl
    • 4,4'-Diaminooctafluorodiphenyl
    • Benzidine,2,2',3,3',5,5',6,6'-octafluoro
    • octafluoro-4,4'-biphenylenediamine
    • Octafluorobenzidine
    • Perfluorobenzidine
    • Octafluorobiphenyl-4,4'-diamine
    • octafluoro-4,4-biphenylenediamine
    • 4,4'-Diaminooctafluorobiphenyl90%
    • 4,4'-Diaminooctafluorobiphenyl,98%
    • 4,4'-Diaminooctafluorobiphenyl 90%
    • [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro-
    • Benzidine, octafluoro-
    • 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diamine
    • 4,4'-Biphenyldiamine, 2,2',3,3',5,5',6,6'-octafluoro-
    • Benzidine, 2,2',3,3',5,5',6,6'-octafluoro-
    • 2,2',3,3',5,5',6,6'-octafluoro-4,4'-bibenzenamine
    • 4-(4-amino-2,3,5,6-tetrafluorophenyl)-2,3,5,6-
    • A800830
    • YSWG727
    • 2,3,3',5,5',6,6'-Octafluorobenzidine
    • [1,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro-
    • FWOLORXQTIGHFX-UHFFFAOYSA-N
    • NS00015799
    • 2,2 inverted exclamation mark ,3,3 inverted exclamation mark ,5,5 inverted exclamation mark ,6,6 inverted exclamation mark -Octafluoro-[1,1 inverted exclamation mark -biphenyl]-4,4 inverted exclamation mark -diamine
    • FS-4814
    • AI3-52506
    • DTXSID8061424
    • 4,4'-Diaminooctafluorobiphenyl, 90%, technical grade
    • AKOS007930313
    • FT-0617026
    • CS-0121222
    • (1,1'-Biphenyl)-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro-
    • Benzidine,2',3,3',5,5',6,6'-octafluoro-
    • NSC 88339
    • NSC-88339
    • 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diamine
    • 1038-66-0
    • 4,4'-Diaminooctafluorobiphenyl, >/=97%
    • 4,4-Diaminooctafluorobiphenyl
    • D1632
    • 4, 2,2',3,3',5,5',6,6'-octafluoro-
    • MFCD00007646
    • EINECS 213-861-4
    • 2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diamine
    • SCHEMBL600277
    • SY050353
    • NSC88339
    • 4,4/'-DIAMINOOCTAFLUOROBIPHENYL
    • C12H4F8N2
    • NCIOpen2_009601
    • DB-040489
    • 4,4''-Diaminooctafluorobiphenyl
    • OCTAFLUORO-[1,1'-BIPHENYL]-4,4'-DIAMINE
    • A11847
    • 4-(4-Amino-2,3,5,6-tetrafluoro-phenyl)-2,3,5,6-tetrafluoro-aniline
    • MDL: MFCD00007646
    • Inchi: 1S/C12H4F8N2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H2
    • Chiave InChI: FWOLORXQTIGHFX-UHFFFAOYSA-N
    • Sorrisi: FC1C(=C(C(=C(C=1C1C(=C(C(=C(C=1F)F)N([H])[H])F)F)F)F)N([H])[H])F

Proprietà calcolate

  • Massa esatta: 328.02500
  • Massa monoisotopica: 328.025
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 1
  • Complessità: 333
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 52
  • Conta Tautomer: niente
  • XLogP3: 3

Proprietà sperimentali

  • Colore/forma: Polvere cristallina da bianco a marrone chiaro
  • Densità: 1.5568 (estimate)
  • Punto di fusione: 175.0 to 182.0 deg-C
  • Punto di ebollizione: 295.4°C at 760 mmHg
  • Punto di infiammabilità: 132.4°C
  • Indice di rifrazione: 1.511
  • PSA: 52.04000
  • LogP: 4.79320

4,4'-Diaminooctafluorobiphenyl Informazioni sulla sicurezza

4,4'-Diaminooctafluorobiphenyl Dati doganali

  • CODICE SA:29215900

4,4'-Diaminooctafluorobiphenyl Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB103240-5 g
4,4'-Diaminooctafluorobiphenyl, 97%; .
1038-66-0 97%
5 g
€210.30 2023-07-20
eNovation Chemicals LLC
D757286-25g
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diamine
1038-66-0 97.0%
25g
$240 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X69315-200mg
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diamine
1038-66-0
200mg
¥98.0 2021-09-07
Apollo Scientific
PC2190-5g
4,4'-Diaminooctafluorobiphenyl
1038-66-0 97%
5g
£66.00 2025-02-21
Fluorochem
010443-5g
4,4'-Diaminooctafluorobiphenyl
1038-66-0 97%
5g
£93.00 2022-02-28
TRC
D493403-100mg
4,4'-Diaminooctafluorobiphenyl
1038-66-0
100mg
$ 80.00 2022-04-29
eNovation Chemicals LLC
D757286-5g
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diamine
1038-66-0 97.0%
5g
$100 2024-06-07
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
LJT+D1632-1G
4,4'-Diaminooctafluorobiphenyl
1038-66-0 97.0%
1g
¥370.5 2023-09-15
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
LJT+D1632-5G
4,4'-Diaminooctafluorobiphenyl
1038-66-0 97.0%
5g
¥1225.5 2023-09-15
Fluorochem
010443-25g
4,4'-Diaminooctafluorobiphenyl
1038-66-0 97%
25g
£375.00 2022-02-28

4,4'-Diaminooctafluorobiphenyl Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1038-66-0)4,4'-Diaminooctafluorobiphenyl
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Purezza:99%
Quantità:25g
Prezzo ($):379.0